7-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a complex structure formed by the fusion of a triazole ring and a pyridine ring. This compound is characterized by a methyl group at the 7-position and a phenyl group at the 3-position of the triazole moiety. Its unique structural properties contribute to its potential biological activities, particularly in medicinal chemistry.
The compound is referenced in various chemical databases and literature, including PubChem and Sigma-Aldrich, which provide detailed information on its synthesis, properties, and applications. The compound's CAS number is 4926-16-3, which facilitates its identification in scientific research.
7-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine falls under the category of triazole derivatives. It is classified as a nitrogen-containing heterocyclic compound, which is significant in pharmaceutical chemistry due to its diverse biological activities.
The synthesis of 7-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. A notable approach involves a one-pot reaction utilizing 5-amino-1-phenyl-1H-1,2,4-triazoles combined with suitable aldehydes or ketones. This method is efficient as it minimizes side products while facilitating the formation of the desired compound .
The synthetic pathway often requires specific reaction conditions such as temperature control and the presence of catalysts to enhance yield. The reaction typically proceeds via nucleophilic substitution mechanisms where the amino group on the triazole reacts with carbonyl compounds to form the triazolo-pyridine structure.
The molecular formula for 7-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine is C12H10N4. Its structure includes:
The specific arrangement of these rings contributes to its chemical properties and biological activity .
7-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
Reactions may require specific conditions such as acidic or basic environments depending on the functional groups involved. Monitoring reaction progress through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is common practice in synthetic chemistry.
Research indicates that 7-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine exhibits significant biological activities, particularly as an antitumor agent. Its mechanism of action may involve:
The antiproliferative activity suggests that this compound could interfere with signaling pathways crucial for tumor growth and survival.
The physical properties of 7-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine include:
Chemical properties include:
7-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine has potential applications in several fields:
Research continues to explore its full potential and mechanisms to optimize its efficacy in therapeutic applications .
The [1,2,4]triazolo[4,3-a]pyridine scaffold is a bicyclic N-heterocycle featuring a triazole ring fused to the pyridine ring at bonds a and 3, creating a planar, electron-deficient system with significant dipole moments (~4.5 Debye). This electron-deficient character facilitates π-π stacking interactions with aromatic residues in biological targets while the triazole nitrogens serve as hydrogen bond acceptors—critical for target binding [4] [10]. The scaffold exhibits moderate lipophilicity (calculated LogP ≈ 2.1–2.8), balancing membrane permeability and aqueous solubility [6]. Unlike the [1,5-a] isomer, the [4,3-a] configuration positions the triazole nitrogen atoms to optimally engage protein residues in deep binding pockets, as demonstrated in Smoothened (Smo) receptor inhibition where it forms key hydrogen bonds with Asp384 and hydrophobic contacts with Phe484 [1].
Table 1: Key Physicochemical Properties of [1,2,4]Triazolo[4,3-a]pyridine
Property | Value/Range | Biological Relevance |
---|---|---|
Dipole Moment | 4.2–4.7 Debye | Enhances target binding via electrostatic interactions |
logP | 2.1–2.8 | Balances permeability and solubility |
Hydrogen Bond Acceptors | 3–4 | Facilitates binding to polar residues |
pKa (Basic) | ~3.5 (pyridine N) | Protonation modulates cellular uptake |
Triazolopyridine derivatives first gained prominence with trazodone, a 1970s antidepressant featuring a [1,2,4]triazolo[4,3-a]pyridin-4-one core acting as a serotonin antagonist and reuptake inhibitor (SARI) [10]. The 2000s saw diversification into anticancer and anti-inflammatory domains. Key milestones include:
Table 2: Evolution of Key Triazolopyridine Drug Candidates
Year | Compound Class | Primary Target | Therapeutic Area |
---|---|---|---|
1970s | Trazodone-like SARIs | Serotonin receptors | Depression |
2012 | p38 MAPK inhibitors | Kinase domain | Inflammation |
2018 | 3-Heteroaryl derivatives | Tubulin/IDO1 | Oncology |
2020 | 8-Chloro-Smo inhibitors | Smoothened receptor | Hedgehog-pathway cancers |
2023 | 3-Phenyl-Smo inhibitors | SmoWT/SmoD473H mutants | Colorectal carcinoma |
Positional isomerism critically dictates pharmacodynamics. The 3-phenyl group occupies a hydrophobic pocket in Smo (e.g., in A11), with meta-substitutions (e.g., F, Cl) enhancing affinity by 3–5 fold versus ortho or para due to reduced steric clash [2] [3]. The 7-methyl group uniquely modulates electron density:
Table 3: Impact of Substituents on [1,2,4]Triazolo[4,3-a]pyridine Bioactivity
Position | Substituent | Target | Effect on Potency | Structural Rationale |
---|---|---|---|---|
C-3 | Phenyl | Smo | IC₅₀ = 0.27 µM (A11) | Fills deep hydrophobic cavity |
C-3 | 4-F-Phenyl | Smo | IC₅₀ = 0.19 µM | Enhanced hydrophobic contact |
C-7 | Methyl | Smo | 3-fold ↑ affinity vs. H | Electron donation + metabolic shielding |
C-6 | Arylamino | Tubulin | IC₅₀ = 5.98 µM (8l) | Allows solvent exposure in binding site |
The synergy of 3-phenyl and 7-methyl groups creates a "molecular ruler" effect: the phenyl extends into a deep cleft while the methyl optimizes orientation and stability. This is evidenced by A11's >10-fold selectivity for Smo over related GPCRs, attributed to precise steric matching of the 7-methyl-3-phenyl pharmacophore [2] [3].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4